Stereochemical Purity: Defined (3S,4S) Configuration Versus Racemic or Enantiomeric Mixtures
This compound is supplied with a defined, single (3S,4S) stereochemistry, as confirmed by its stereospecific IUPAC name and InChI Key . In contrast, a racemic mixture or a product specified only as 'trans' without a defined absolute configuration (often denoted as 'rel-(3S,4S)') would contain an equimolar amount of the (3R,4R) enantiomer, which can have divergent and potentially detrimental biological or synthetic outcomes [1]. The enantiomeric excess (ee) is a critical specification; the target compound is offered at purities up to 98%, with chiral purity being a key differentiator from less-defined sources .
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Absolute configuration: (3S,4S). InChI Key: IRKGMFWANMCSOS-RYUDHWBXSA-N (denotes specific stereoisomer). |
| Comparator Or Baseline | Racemic 'trans' mixture or 'rel-(3S,4S)' unspecified. Contains both (3S,4S) and (3R,4R) enantiomers. |
| Quantified Difference | Potential for 50% of material to be an inactive or interfering enantiomer if not specifically the (3S,4S) form. |
| Conditions | Chiral HPLC analysis; stereospecific nomenclature and identifier (InChI Key) analysis. |
Why This Matters
In asymmetric synthesis, using the incorrect or undefined enantiomer can lead to a complete loss of desired biological activity or the formation of a diastereomeric impurity that is difficult to remove.
- [1] Building Block BOC Sciences. (n.d.). Benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate. Product Catalog Entry. (Distinguishes from 'rel-(3S,4S)' CAS 167832-41-9). View Source
